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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorophenol

CAS No.: 1261634-63-2

Cat. No.: B1459376 Get Quote

Structural Characterization, Synthetic Pathways, and
Medicinal Utility
Executive Summary
4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) represents a specialized halogenated

aromatic scaffold critical to modern medicinal chemistry and agrochemical development.[1] As

a tri-substituted phenol, it serves as a high-value building block for liquid crystals and bioactive

molecules where precise modulation of lipophilicity (LogP) and acidity (pKa) is required. This

guide synthesizes the physicochemical profile, regioselective synthesis, and strategic

application of this moiety in drug design.

Structural & Physicochemical Profile
The unique arrangement of fluorine atoms at the 2,3-positions creates a specific electronic

environment that enhances the acidity of the phenolic hydroxyl group via inductive withdrawal

(-I effect), while the 4-chloro substituent blocks metabolic oxidation at the para-position, a

common clearance pathway for phenols.

Table 1: Core Physicochemical Data
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Property Value Context

IUPAC Name 4-Chloro-2,3-difluorophenol Official Nomenclature

CAS Number 1261634-63-2 Unique Identifier

Molecular Formula C₆H₃ClF₂O Elemental Composition

Molecular Weight 164.54 g/mol Stoichiometric Calculation

SMILES Oc1c(F)c(F)c(Cl)cc1 Structural String

Predicted pKa ~7.2 - 7.5
More acidic than phenol (9.

[2]95) due to F-substituents

Predicted LogP ~2.4
Increased lipophilicity vs.

parent phenol

H-Bond Donors 1 Phenolic OH

H-Bond Acceptors 3 Phenolic O + 2 Fluorines

Synthetic Methodologies & Process Chemistry
The synthesis of 4-chloro-2,3-difluorophenol is governed by the principles of Electrophilic

Aromatic Substitution (EAS). The challenge lies in achieving high regioselectivity for the 4-

position over the 6-position.

Primary Route: Regioselective Chlorination of 2,3-
Difluorophenol
This route is preferred for its atom economy and scalability. It utilizes the strong ortho/para

directing power of the hydroxyl group to override the weaker directing effects of the fluorine

atoms.

Mechanistic Rationale
Hydroxyl Group (-OH): Strong activator, directs to positions 4 (para) and 6 (ortho).

Fluorine Atoms (-F): Weak deactivators, ortho/para directing.
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Steric/Electronic Outcome: Position 2 and 3 are blocked by Fluorine. Position 4 is para to the

OH and sterically accessible. Position 6 is ortho to the OH but flanked by a hydrogen. The

para attack is generally favored electronically and sterically in 2,3-disubstituted phenols.

Experimental Protocol (Self-Validating System)
Reagents: 2,3-Difluorophenol (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), Dichloromethane

(DCM) or Chloroform.

Setup: Charge a chemically resistant reactor (glass-lined) with 2,3-difluorophenol dissolved

in anhydrous DCM (0.5 M concentration). Maintain temperature at 0°C under inert

atmosphere (N₂).

Addition: Add SO₂Cl₂ dropwise over 30 minutes. Note: Slow addition prevents over-

chlorination.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Validation Point (TLC/GC): Monitor consumption of starting material. The product should

appear as a less polar spot (TLC) or distinct peak (GC).

Quench: Quench carefully with saturated aqueous NaHCO₃ to neutralize HCl byproducts.

Workup: Extract with DCM, dry organic layer over MgSO₄, and concentrate in vacuo.

Purification: Recrystallization from hexanes/EtOAc or vacuum distillation (if liquid) to remove

trace 6-chloro isomer.

Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the decision nodes for

purification.

Start: 2,3-Difluorophenol Add SO2Cl2 / DCM
(0°C, Slow Addition)

Reaction Progress
(RT, 4-6 Hours)

QC Check: GC/TLC
(SM < 1%)Incomplete

Quench: Sat. NaHCO3
Pass

Extraction & Drying Purification:
Recrystallization/Distillation

Product:
4-Chloro-2,3-difluorophenol
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Figure 1: Step-by-step synthetic workflow for the chlorination of 2,3-difluorophenol, highlighting

critical quality control checkpoints.

Mechanistic Analysis: The Fluorine Effect
Understanding the specific positioning of the halogens is vital for interpreting the molecule's

reactivity and biological profile.

Regioselectivity Logic
The synthesis relies on the interplay between the activating -OH group and the deactivating -F

atoms.

C-1 (OH): Principal Director. Activates C-4 and C-6.

C-2 (F): Blocks ortho attack. Deactivates ring inductively.

C-3 (F): Blocks meta attack.

C-4 (Target): Para to OH. Most activated site remaining.

C-6 (Minor): Ortho to OH. Less favored due to "buttressing effect" of the adjacent

substituents.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1459376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,3-Difluorophenol
Scaffold

OH Group (C1)
Strong Activator

F Groups (C2, C3)
Weak Deactivators

Position 4 (Para)
Major Product Site

Directs Para

Position 6 (Ortho)
Minor Product Site

Directs Ortho Inductive
Withdrawal

Click to download full resolution via product page

Figure 2: Mechanistic diagram showing the competing electronic effects that favor substitution

at the 4-position.

Applications in Drug Design[3]
The 4-chloro-2,3-difluorophenol moiety is not merely a solvent or reagent; it is a "privileged

scaffold" in medicinal chemistry.

Metabolic Blocking (Para-Blocker)
In many phenolic drugs, the position para to the hydroxyl is a "soft spot" for Cytochrome P450-

mediated oxidation (hydroxylation). Substituting this hydrogen with Chlorine (a metabolic

blocker) significantly extends the half-life (

) of the molecule without drastically altering the steric profile.

Bioisosterism & Lipophilicity
Lipophilicity: The addition of Cl and F increases the LogP, facilitating membrane permeability

and Blood-Brain Barrier (BBB) penetration.
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Acidity: The fluorine atoms lower the pKa of the phenol, making it a stronger acid. This can

enhance binding affinity in protein pockets that utilize hydrogen bond networks, such as in

kinase inhibitors or nuclear receptor ligands.

Agrochemical Intermediates
Polyhalogenated phenols are key precursors for protoporphyrinogen oxidase (PPO) inhibitor

herbicides. The specific 2,3-difluoro pattern is often used to fine-tune the selectivity between

crops and weeds.

Safety & Handling Protocols
Hazard Classification:

Acute Toxicity: Harmful if swallowed or in contact with skin.

Skin Corrosion/Irritation: Causes skin irritation and serious eye damage.

Environmental: Toxic to aquatic life with long-lasting effects.

Handling Procedures:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face shield if handling

large quantities of the acid chloride precursor.

Ventilation: All operations involving SO₂Cl₂ or the phenol must be conducted in a functioning

fume hood to avoid inhalation of HCl or organic vapors.

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers or alkali

metals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

